molecular formula C6H11N5 B1594895 N,N,6-trimethyl-1,3,5-triazine-2,4-diamine CAS No. 21320-31-0

N,N,6-trimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1594895
CAS No.: 21320-31-0
M. Wt: 153.19 g/mol
InChI Key: DUAYDERMVQWIJD-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-1,3,5-triazine-2,4-diamine (CAS 1973-06-4) is a key organic compound with the molecular formula C 6 H 11 N 5 and a molecular weight of 153.19 g/mol . This aminotriazine derivative serves as a critical structural motif and synthetic intermediate in medicinal chemistry, particularly in the research and development of novel therapeutic agents. Its structure is closely related to Imeglimin, a pharmaceutical agent investigated for the treatment of Type 2 Diabetes Mellitus, highlighting the value of this scaffold in drug discovery . The compound is characterized by a 1,3,5-triazine core, which is a nitrogen-rich heterocycle known for its ability to participate in hydrogen bonding and other molecular interactions, making it a versatile fragment for designing bioactive molecules . The primary research applications of this compound are rooted in its use as a building block for more complex chemical entities. The 1,3,5-triazine scaffold is recognized for its broad pharmacological potential, and researchers utilize this specific diamino derivative to synthesize hybrid molecules and targeted inhibitors . Its structural features make it a valuable precursor for generating compound libraries aimed at screening for anticancer activity, among other therapeutic areas . This product is intended for research and development purposes in a controlled laboratory setting only. WARNING: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N,6-trimethyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C6H11N5/c1-4-8-5(7)10-6(9-4)11(2)3/h1-3H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DUAYDERMVQWIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90343837
Record name N~2~,N~2~,6-Trimethyl-1,3,5-triazine-2,4-diamine
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Molecular Weight

153.19 g/mol
Source PubChem
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CAS No.

21320-31-0
Record name N2,N2,6-Trimethyl-1,3,5-triazine-2,4-diamine
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Record name N~2~,N~2~,6-Trimethyl-1,3,5-triazine-2,4-diamine
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Record name N(2),N(2),6-TRIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
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Synthetic Methodologies for N,n,6 Trimethyl 1,3,5 Triazine 2,4 Diamine and Analogs

Classical Approaches to Triazine-2,4-diamine Scaffolds

Traditional methods for synthesizing the triazine-2,4-diamine core have long been established, primarily relying on the sequential substitution of commodity chemicals or cyclocondensation reactions.

Nucleophilic Aromatic Substitution Strategies Utilizing Cyanuric Chloride as a Precursor

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). wikipedia.orgresearchgate.net This C₃N₃Cl₃ molecule serves as an inexpensive and highly reactive starting material. researchgate.net The three chlorine atoms on the triazine ring exhibit different reactivities, which can be controlled by temperature, allowing for a stepwise and selective introduction of various nucleophiles. rsc.orgmdpi.com

The general mechanism involves an electron-rich nucleophile attacking one of the electron-deficient carbon atoms of the triazine ring, leading to the displacement of a chloride ion. rsc.org The reactivity of the remaining chlorine atoms decreases with each substitution, as the introduction of electron-donating groups (like amines) deactivates the ring towards further substitution. researchgate.net This chemoselectivity is thermally controlled: the first substitution typically occurs at 0°C, the second at or around room temperature (25°C), and the third often requires heating (e.g., 70°C or higher). rsc.org

For the synthesis of a diamino-substituted triazine, such as an analog of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine, cyanuric chloride would first be reacted with two equivalents of an amine. To produce the target compound's core, dimethylamine (B145610) would be the nucleophile of choice. This reaction, performed at ambient temperature, yields a 2-chloro-4,6-diamino-1,3,5-triazine intermediate. nih.gov The final substituent can then be introduced by reacting this intermediate with a suitable nucleophile to displace the last chlorine atom.

StepReactant 1Reactant 2Typical TemperatureProduct
1 Cyanuric ChlorideNucleophile A (e.g., Amine)0 °CMonosubstituted Dichlorotriazine
2 Monosubstituted DichlorotriazineNucleophile B (e.g., Amine)~25 °CDisubstituted Monochlorotriazine
3 Disubstituted MonochlorotriazineNucleophile C>70 °CTrisubstituted Triazine

This interactive table outlines the general, temperature-dependent sequential substitution on cyanuric chloride.

Conventional Reaction Pathways for Substituted Triazines

Beyond the cyanuric chloride route, other conventional pathways exist for constructing the triazine ring. One significant method is the cyclotrimerization of nitriles. Symmetrical 1,3,5-triazines can be prepared by the trimerization of compounds like cyanogen (B1215507) chloride or cyanamide. wikipedia.org

Another classical approach is the Pinner triazine synthesis, which involves the reaction of an alkyl or aryl amidine with phosgene. wikipedia.org Furthermore, condensation reactions of 1,2-dicarbonyl compounds with amidrazones are used to prepare 1,2,4-triazines. wikipedia.org For the specific 2,4-diamino-1,3,5-triazine scaffold, a key alternative pathway involves the reaction of cyanoguanidine with nitriles. chim.itresearchgate.net This method allows for the direct installation of the 2,4-diamine moiety and a variable substituent at the 6-position, depending on the nitrile used. For instance, reacting cyanoguanidine with acetonitrile (B52724) would, in principle, yield 6-methyl-1,3,5-triazine-2,4-diamine.

Advanced and Sustainable Synthetic Protocols

In response to the growing need for environmentally benign and efficient chemical processes, modern synthetic methodologies have been applied to triazine synthesis. These advanced protocols often lead to higher yields, shorter reaction times, and a reduced environmental footprint. nih.gov

Microwave-Assisted Synthesis for Triazine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of triazine derivatives. benthamdirect.com The rapid heating induced by microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer by-products and improved yields. chim.itbenthamdirect.com This technique has been successfully applied to both the classical cyanuric chloride substitution reactions and the condensation of cyanoguanidine with nitriles. researchgate.netnih.gov For example, the synthesis of 2,4-diamino-6-substituted-1,3,5-triazines via the reaction of cyanoguanidine and various nitriles has been achieved in good to excellent yields within minutes under microwave irradiation. chim.itresearchgate.net It is particularly advantageous for displacing the third, least reactive chlorine atom in cyanuric chloride derivatives, a step that often requires harsh conditions with conventional heating. chim.it

MethodTypical Reaction TimeKey AdvantagesReference
Conventional Heating Hours to DaysWell-established, simple setup acs.org
Microwave-Assisted MinutesRapid reaction, higher yields, energy efficient benthamdirect.commdpi.com
Ultrasound-Assisted MinutesShort reaction times, often uses aqueous media nih.govmdpi.com

This interactive table compares conventional heating with advanced energy input methods in triazine synthesis.

Solid-Supported Synthesis Techniques for Triazine Compounds

Solid-phase synthesis offers a streamlined approach for creating libraries of triazine compounds, which is particularly valuable in drug discovery. In this technique, the triazine scaffold is anchored to a solid support, such as a polymer resin. researchgate.net Subsequent reactions are carried out, and excess reagents and by-products are easily removed by simple filtration and washing. The final product is then cleaved from the solid support.

A common strategy involves capturing a dichloro-1,3,5-triazine building block onto a resin-bound amine. researchgate.net This is followed by further amination to introduce the second substituent. The final diamino-triazine derivative is then released from the support, often with high purity. researchgate.net This methodology avoids tedious purification steps and is amenable to automation. Inorganic supports like celite have also been used in conjunction with microwave assistance to facilitate the synthesis of symmetrical triazines. acs.org

Green Chemistry Principles in Triazine Compound Synthesis

The application of green chemistry principles aims to make the synthesis of triazines more sustainable and environmentally friendly. rsc.org This encompasses several strategies, including the use of alternative energy sources like microwaves and ultrasound, which reduce energy consumption. nih.govmdpi.com

Another key aspect is the use of greener solvents. Researchers have developed protocols that utilize water as a solvent, significantly reducing the reliance on volatile and often toxic organic solvents like DMF. nih.govmdpi.com The use of phase-transfer catalysts can enhance reaction efficiency in aqueous systems. mdpi.com Furthermore, developing catalytic, atom-efficient reactions is a major goal. For example, the acceptorless dehydrogenative one-pot synthesis of triazines from primary alcohols and amidines using a reusable platinum nanoparticle catalyst represents a highly atom-efficient and green route. rsc.org Such methods minimize waste by maximizing the incorporation of reactant atoms into the final product.

Chemo- and Regioselective Derivatization of the this compound Framework

The selective functionalization of the this compound core is crucial for the development of novel derivatives with tailored properties. The reactivity of the triazine ring is influenced by the electronic nature of its substituents. The presence of two amino groups and a methyl group makes the triazine ring electron-rich, which in turn governs the strategies for its derivatization.

Strategies for Functional Group Introductionrsc.org

The introduction of new functional groups onto the this compound framework can be achieved through several synthetic strategies. These methods often leverage the inherent reactivity of the triazine ring or the existing substituents.

One common approach for the synthesis of substituted 2,4-diamino-1,3,5-triazines involves the condensation of biguanide (B1667054) derivatives with esters or other carbonyl compounds. ijpras.com For the synthesis of this compound, a plausible route involves the reaction of N,N-dimethylbiguanide with an acetic acid derivative (e.g., an ester or anhydride) in the presence of a base. This method allows for the direct incorporation of the 6-methyl group.

Alternatively, functionalization can be achieved by modifying the parent compound, acetoguanamine (6-methyl-1,3,5-triazine-2,4-diamine). researchgate.netnih.gov The primary amino groups of acetoguanamine can be selectively alkylated to introduce the N,N-dimethylamino moiety. However, controlling the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts or over-alkylation can be challenging and may require careful optimization of reaction conditions, such as the choice of alkylating agent, base, and solvent.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of 1,3,5-triazine (B166579) derivatives. rsc.orgnih.gov This technique can be applied to the synthesis of this compound and its analogs, often leading to higher yields and shorter reaction times compared to conventional heating methods. For instance, the microwave-assisted reaction of biguanides with esters has been successfully employed for the preparation of various 6-substituted-2,4-diamino-1,3,5-triazines. ijpras.com

Another strategy for introducing functional groups involves the selective reaction of 2-amino researchgate.netnih.govnih.govtriazines with ketones, which can lead to the formation of N-( researchgate.netnih.govnih.govtriazin-2-yl) α-ketoamides or N-( researchgate.netnih.govnih.govtriazin-2-yl) amides through oxidation and oxidative C-C bond cleavage, respectively. nih.gov This approach could potentially be adapted for the derivatization of the amino groups on the this compound scaffold.

Table 1: Synthetic Strategies for Functional Group Introduction

StrategyPrecursorsKey Features
Biguanide CondensationN,N-Dimethylbiguanide, Acetic acid derivativeDirect incorporation of the 6-methyl group.
Alkylation of AcetoguanamineAcetoguanamine, Methylating agentRequires control over the degree of alkylation.
Microwave-Assisted SynthesisBiguanides, EstersAccelerated reaction rates and improved yields. rsc.orgnih.gov
Reaction with Ketones2-Amino researchgate.netnih.govnih.govtriazines, KetonesForms α-ketoamides or amides via oxidation. nih.gov

Ruthenium-Catalyzed Oxidative Synthesis and C-H Activation in Triazine Derivativesmdpi.com

Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. Ruthenium catalysts, in particular, have shown remarkable efficiency in the C-H activation of various heterocyclic compounds. mdpi.comnih.gov

The electron-rich nature of the this compound framework makes it a suitable candidate for ruthenium-catalyzed C-H activation. The nitrogen atoms in the triazine ring and the amino substituents can act as directing groups, guiding the catalyst to a specific C-H bond for functionalization. This approach offers a powerful tool for the late-stage modification of the triazine core, allowing for the introduction of a wide range of functional groups with high chemo- and regioselectivity.

Recent studies have demonstrated the use of ruthenium(II) catalysts for the ortho-C-H amination of arenes and heteroarenes at room temperature, directed by a weakly coordinating amide auxiliary. nih.gov This methodology could potentially be applied to the this compound system, where one of the amino groups could serve as the directing group.

Furthermore, ruthenium-catalyzed electrochemical C-H activation has been developed for the synthesis of 1-aminoisoquinolines from benzamidine (B55565) hydrochlorides and internal alkynes. rsc.org This electro-oxidative approach eliminates the need for stoichiometric chemical oxidants and could be a greener alternative for the functionalization of triazine derivatives.

A plausible mechanism for the ruthenium-catalyzed C-H activation of a triazine derivative involves the initial coordination of the ruthenium catalyst to a nitrogen atom of the triazine ring or an amino substituent. This is followed by the cleavage of a nearby C-H bond to form a ruthenacycle intermediate. This intermediate can then react with a variety of coupling partners, such as alkenes, alkynes, or aryl halides, to afford the functionalized product.

Table 2: Research Findings on Ruthenium-Catalyzed C-H Activation

Catalyst SystemSubstrate TypeFunctionalizationKey Findings
Ruthenium(II) with Chiral Amide Directing GroupBenzamidesAsymmetric C-H activation with olefins, aldehydes, etc.High stereoselectivities achieved. nih.gov
Ruthenium(II) with Free Amine Directing Group2-AminobiphenylsHydroarylation and transamidation with maleimides.Synthesis of dibenzo[b,d]azepinone scaffolds. nih.gov
Ruthenium(II) with Ketone AssistanceAryl ketonesIntermolecular C-H imidation.Access to primary aminoketones.
Ruthenium(II) with Carboxylate AssistanceArenes and HeteroarenesRemote C-H functionalizations (meta- and para-).High regioselectivity. thieme-connect.de

While direct examples of ruthenium-catalyzed C-H activation on this compound are yet to be extensively reported, the existing literature on related electron-rich nitrogen heterocycles provides a strong foundation for future research in this area. mdpi.comnih.govnih.gov The development of such methods would significantly expand the synthetic toolbox for the derivatization of this important class of compounds.

In Depth Spectroscopic and Computational Investigations of N,n,6 Trimethyl 1,3,5 Triazine 2,4 Diamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. For substituted triazines like N,N,6-trimethyl-1,3,5-triazine-2,4-diamine, advanced NMR methods provide unparalleled insight into its molecular framework and dynamic behavior in solution.

Conformational Dynamics and Rotational Barrier Determinations via Variable Temperature NMR

A significant feature of amine-substituted s-triazines is the hindered rotation around the exocyclic carbon-nitrogen (C-N) bond. mdpi.comnih.gov This restriction is due to the partial double bond character arising from the conjugation of the amine lone pair with the electron-deficient triazine ring. mdpi.com This phenomenon gives rise to distinct conformers that can be studied using Variable Temperature (VT) NMR spectroscopy. mdpi.comcopernicus.org

In the case of this compound, the presence of a dimethylamino [-N(CH₃)₂] group is expected to show dynamic behavior. At low temperatures, the rotation around the C-N(CH₃)₂ bond is slow on the NMR timescale, leading to magnetically non-equivalent methyl groups, which would appear as two separate singlets in the ¹H NMR spectrum. gac.edumontana.edu As the temperature increases, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two distinct signals broaden and merge into a single, broad peak. gac.edu Further increasing the temperature leads to a fast exchange regime where a single sharp singlet is observed, representing the time-averaged environment of the two methyl groups. mdpi.comgac.edu

By analyzing the line shape changes in the VT-NMR spectra, the rate of exchange (k) at different temperatures can be determined. gac.edu This allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. Studies on similar dimethylamino-substituted triazines have shown that these barriers are typically in the range of 15 to 18 kcal/mol for neutral molecules. nih.gov For instance, a triazine dye with two alkylamino groups exhibited a rotational barrier of 15.1 kcal/mol. nih.gov The barrier height is influenced by factors such as the electronic nature of other substituents on the triazine ring and the solvent used. mdpi.comnih.gov Research has shown that the rotational barrier increases upon protonation of the triazine ring and as the solvent dielectric constant decreases. nih.gov

Table 1: Representative Rotational Barriers in Amine-Substituted Triazines This table presents data from related compounds to illustrate the expected range for this compound.

Compound StructureSolventRotational Barrier (ΔG‡) kcal/molReference
Dialkylamino-substituted triazineCDCl₃15.1 nih.gov
Monochloro-dialkylamino-triazineC₂D₂Cl₄17.7 nih.gov
Protonated Dimethylamino-triazineD₂O17.5 nih.gov
Protonated Dimethylamino-triazineDMSO-d₆18.4 nih.gov

Application of Multidimensional NMR Techniques for Complex Triazine Structures

While one-dimensional NMR provides essential information, complex triazine structures often require multidimensional NMR techniques for unambiguous signal assignment and complete structural elucidation. numberanalytics.comnih.gov These experiments, such as COSY, HSQC, and HMBC, reveal through-bond and through-space correlations between nuclei. youtube.com

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled, typically over two or three bonds. numberanalytics.com For this compound, COSY would not show correlations for the methyl singlets but would be crucial for assigning protons in more complexly substituted triazine systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the carbons they are attached to. numberanalytics.comyoutube.com This is an indispensable tool for assigning the carbon signals. For the target molecule, HSQC would show correlations between the protons of the C6-methyl group and the C6-methyl carbon, as well as between the N-methyl protons and the N-methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. numberanalytics.comyoutube.com For this compound, key HMBC correlations would be expected between:

The C6-methyl protons and the C6 and C2/C4 carbons of the triazine ring.

The N-methyl protons and the C2 (or C4) carbon to which the dimethylamino group is attached.

The amino (-NH₂) protons and the C2 and C4 carbons of the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted values are based on data for structurally similar compounds like 6-Methyl-1,3,5-triazine-2,4-diamine. chemicalbook.comchemicalbook.com

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
C6-CH₃~2.1~25C6, C2, C4
N(CH₃)₂~3.1~37C(amino-substituted)
NH₂~6.6-C2, C4
C2-~167C6-CH₃, NH₂, N(CH₃)₂
C4-~167C6-CH₃, NH₂, N(CH₃)₂
C6-~170C6-CH₃

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR), is a powerful, non-destructive technique used to identify functional groups and probe the structural features of molecules. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Triazine Derivatives

The FTIR spectrum of a triazine derivative is characterized by several key absorption bands that correspond to the vibrational modes of the triazine ring and its substituents. e3s-conferences.org For this compound, the spectrum would be dominated by vibrations of the triazine core, the amino groups, and the methyl groups.

The triazine ring itself gives rise to characteristic, intense absorption bands. e3s-conferences.org These typically include ring stretching vibrations in the 1600-1500 cm⁻¹ region and ring "breathing" or deformation modes at lower frequencies, often around 800 cm⁻¹. e3s-conferences.orgresearchgate.net

The amino (-NH₂) and dimethylamino [-N(CH₃)₂] groups produce distinct signals. The N-H stretching vibrations of the primary amino group are expected as one or two bands in the 3400-3100 cm⁻¹ region. researchgate.netnih.gov The N-H bending (scissoring) mode typically appears around 1650-1550 cm⁻¹. nih.gov The C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹, with C-H bending modes appearing around 1450 cm⁻¹ and 1375 cm⁻¹. The C-N stretching vibrations of the exocyclic amino groups are expected in the 1380-1200 cm⁻¹ range. nih.gov

Table 3: Characteristic FTIR Absorption Bands for Substituted Triazines Data compiled from studies on related triazine derivatives. e3s-conferences.orgresearchgate.netnih.gov

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Assignment for this compound
N-H Stretching (Amine)3400 - 3100-NH₂ group stretches
C-H Stretching (Alkyl)3000 - 2850-CH₃ group stretches
N-H Bending (Amine)1650 - 1550-NH₂ group deformation
C=N & C=C Stretching (Ring)1600 - 1500Triazine ring stretching vibrations
C-H Bending (Alkyl)1470 - 1370-CH₃ group deformations
C-N Stretching1380 - 1200Exocyclic C-N and triazine ring stretches
Triazine Ring Bending~800Out-of-plane ring deformation

Theoretical Chemistry Approaches

Computational chemistry, particularly methods based on quantum mechanics, provides deep insights into the molecular properties of triazine systems, complementing experimental data and aiding in its interpretation. journalcps.com

Density Functional Theory (DFT) Calculations on Triazine Systems

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the geometric structures, electronic properties, and spectroscopic features of triazine derivatives. mdpi.comnih.gov By choosing an appropriate functional (like B3LYP) and basis set (e.g., 6-311+G*), researchers can accurately model the molecule in the gas phase or simulate solvent effects. mdpi.comresearchgate.net

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. mdpi.com DFT can confirm the planarity of the triazine ring and predict the orientation of the amino and methyl substituents. mdpi.commdpi.com

Calculate Spectroscopic Properties: Simulate vibrational frequencies to aid in the assignment of experimental FTIR and Raman spectra. mdpi.comresearchgate.net DFT can also be used to predict NMR chemical shifts, which, when compared to experimental values, can validate the proposed structure. researchgate.net

Analyze Electronic Structure: Compute properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.com The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these orbitals reveals the electron-rich and electron-poor regions of the molecule.

Determine Rotational Barriers: Model the energy profile for the rotation around the C-N(CH₃)₂ bond. mdpi.comtcu.edu By calculating the energy of the planar ground state and the transition state (where the dimethylamino group is perpendicular to the ring), the rotational energy barrier can be predicted and compared with experimental values from VT-NMR. mdpi.com These calculations have shown good agreement with experimental findings for similar systems. mdpi.com

DFT studies on related triazines have consistently demonstrated that methods like B3LYP can adequately reproduce experimental geometries and vibrational spectra, making it a reliable approach for understanding the fundamental properties of this compound. mdpi.commdpi.com

Prediction of Electronic Structures and Molecular Orbitals

The electronic properties of triazine derivatives are central to their stability, reactivity, and potential applications. Computational methods, particularly DFT, are extensively used to model these characteristics. mdpi.com Studies on various substituted 1,3,5-triazines reveal that the nature and position of substituent groups significantly influence the electronic structure. rsc.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netd-nb.info A smaller gap generally suggests higher reactivity. d-nb.info

For s-triazine derivatives, the introduction of electron-donating groups (like amino and methyl groups in this compound) tends to increase the energy of the HOMO, while electron-withdrawing groups decrease LUMO energy. researchgate.netrsc.org In studies of aminotriazines, the electron density of the HOMO is often localized on the triazine ring and the amino substituents, while the LUMO is distributed over the triazine ring. This distribution is crucial for understanding charge transfer interactions.

PropertyTypical Calculated Value (for related aminotriazines)Significance
HOMO Energy-6.0 to -6.5 eVElectron-donating capability
LUMO Energy-1.0 to -1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eVChemical reactivity and stability researchgate.net
Dipole Moment1.5 to 3.0 DPolarity and intermolecular interactions

Note: These values are illustrative and based on DFT calculations for various amino-substituted s-triazine derivatives. Actual values for this compound would require specific calculation.

Elucidation of Ground-State Energy Landscapes and Conformational Preferences

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its properties. Computational methods are used to determine the most stable geometry (the ground state) and to explore the energy landscape of different conformers. For this compound, key conformational questions involve the orientation of the methyl and dimethylamino groups relative to the triazine ring.

DFT calculations have shown that the s-triazine ring itself is highly stable and maintains a planar, rigid structure even with various substitutions. rsc.org This rigidity is due to the significant conjugation within the ring. rsc.org For substituents with rotatable bonds, such as the N,N-dimethylamino group, computational studies can calculate the rotational energy barriers. For instance, variable temperature NMR experiments on similar 2,4-diamino-1,3,5-triazines have been used to calculate the free energy of activation for rotation around the amino-triazine bond. rsc.org

The planarity of the amino groups with respect to the triazine ring is a common feature, as it maximizes electronic delocalization. researchgate.net In the case of 2,4-diamino-6-methyl-1,3,5-triazine, the amino groups are found to be nearly coplanar with the triazine ring. researchgate.net The ground-state geometry is the one that minimizes the total electronic energy of the molecule. This optimization process provides precise bond lengths, bond angles, and dihedral angles.

Structural ParameterTypical Calculated Value (for related aminotriazines)Description
C-N (ring) bond length~1.34 ÅAverage bond length within the triazine ring researchgate.net
C-N (amino) bond length~1.36 ÅBond connecting the amino group to the ring
C-C (methyl) bond length~1.50 ÅBond connecting the methyl group to the ring
Ring C-N-C angle~113°Internal angle of the triazine ring
Ring N-C-N angle~127°Internal angle of the triazine ring

Note: These values are based on crystal structures and DFT calculations of closely related compounds like 2,4-diamino-6-methyl-1,3,5-triazine. researchgate.net

Calculation of Reaction Energetics and Transition States for Triazine Reactions

Understanding the reactivity of this compound involves studying the energetics of potential chemical reactions. Computational chemistry can model reaction pathways, identify transition states, and calculate activation energies and reaction enthalpies. acs.orgresearchgate.net

A key aspect of triazine chemistry is the stability of the triazine ring and the reactivity of its substituents. For example, bond dissociation energy (BDE) calculations can evaluate the thermal stability of a molecule by determining the energy required to break a specific bond homolytically. nih.govresearchgate.net Studies on energetic materials based on s-triazine have shown that substituting the ring with -NH2 groups can enhance thermal stability compared to other groups. researchgate.net

Computational studies have also explored the oxidative cleavage of triazine derivatives. acs.org By calculating the Gibbs free energies for different bond dissociation pathways, researchers can predict whether a reaction will proceed and which products are most likely to form. acs.org These calculations are vital for applications in electrosynthesis, where triazines can be used to generate carbon-centered radicals under mild conditions. acs.org The identification of the transition state—the highest energy point along the reaction coordinate—is crucial for determining the reaction rate.

Reaction ParameterComputational ApproachSignificance
Bond Dissociation Energy (BDE) DFT calculations of radical and parent species energies. researchgate.netPredicts thermal stability and the weakest bond in the molecule.
Activation Energy (Ea) Locating the transition state structure and calculating its energy relative to reactants.Determines the kinetic feasibility and rate of a reaction.
Reaction Enthalpy (ΔH) Calculating the difference in the heat of formation between products and reactants. researchgate.netIndicates whether a reaction is exothermic or endothermic.
Gibbs Free Energy (ΔG) Combining enthalpy and entropy changes to predict reaction spontaneity. acs.orgDetermines the position of chemical equilibrium.

Molecular Dynamics (MD) Simulations in Triazine Research

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a "computational microscope" to observe atomic jigglings and wigglings. nih.gov While specific MD studies on this compound were not found, the methodology is widely applied to heterocyclic compounds in various contexts, such as drug design and materials science. nih.govnih.gov

In the context of triazine research, MD simulations could be used to:

Explore Conformational Dynamics: Simulate the rotation of the methyl and dimethylamino groups and the flexibility of the molecule in different environments (e.g., in solution).

Study Solvation: Model the interactions between the triazine molecule and solvent molecules (e.g., water), calculating properties like the radial distribution function to understand the solvation shell structure.

Investigate Intermolecular Interactions: Simulate the aggregation or self-assembly of triazine molecules, which is relevant for understanding crystal packing and the properties of materials. rsc.org

Analyze Binding to Biological Targets: In drug discovery, MD simulations are used to model how a ligand like a triazine derivative interacts with a protein's binding site, assessing the stability of the complex over time. nih.govrsc.org

An MD simulation starts with an initial set of atomic coordinates and velocities. It then iteratively calculates the forces on each atom using a force field and solves Newton's equations of motion to update the positions and velocities over a small time step. The resulting trajectory provides a detailed movie of molecular motion. nih.govrsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal). scirp.org

The Hirshfeld surface is mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Negative dnorm values (shown as red regions on the surface map) indicate intermolecular contacts that are shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. researchgate.net

For a molecule like this compound, which has hydrogen bond donors (N-H groups, although absent in this specific molecule, are present in its parent diamine) and acceptors (ring and amino nitrogens), Hirshfeld analysis is particularly insightful. In the crystal structure of the related compound 2,4-diamino-6-methyl-1,3,5-triazin-1-ium trichloroacetate (B1195264) monohydrate, Hirshfeld analysis revealed the quantitative contributions of different interactions. nih.govresearchgate.net

The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of di and de points across the surface. scirp.org Each type of interaction (e.g., N···H, H···H, C···H) produces a characteristic pattern on the plot, allowing for a quantitative breakdown of the interactions that hold the crystal together. researchgate.net For the aforementioned triazinium salt, the most significant contributions to the crystal packing were from H···H, H···O/O···H, and N···H/H···N contacts. researchgate.net Such analysis provides a detailed picture of the supramolecular architecture.

Interaction TypeTypical Contribution (in related triazines)Description
H···H 20-45%Van der Waals interactions between hydrogen atoms. researchgate.net
N···H / H···N 10-30%Represents the crucial N-H···N hydrogen bonds forming tapes or rosette motifs. researchgate.netresearchgate.net
O···H / H···O 15-25% (in hydrates/salts)Hydrogen bonds involving water molecules or counter-ions like nitrate (B79036) or perchlorate. nih.govsciprofiles.com
C···H / H···C 2-10%Weaker C-H···π or C-H···N interactions. scirp.org
Other (Cl···H, C···C, etc.) VariesContacts involving other atoms present in the crystal structure. researchgate.net

Note: The percentages are derived from Hirshfeld analyses of various protonated and neutral aminotriazine (B8590112) crystal structures and are illustrative of the types of interactions to be expected. nih.govresearchgate.netsciprofiles.com

Structure Activity Relationship Sar and Molecular Design Principles for N,n,6 Trimethyl 1,3,5 Triazine 2,4 Diamine Derivatives

Correlating Structural Modulations with Biological Activities of Triazine Compounds

The biological activity of triazine derivatives is significantly influenced by the nature of the substituents on the triazine core. nih.govnih.gov Research has shown that even minor alterations to these substituents can lead to substantial changes in pharmacological effects, which span anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

The exploration of SAR involves synthesizing a library of related compounds and evaluating their biological activities. For instance, in the context of anticancer activity, the introduction of different moieties at the 2, 4, and 6 positions of the triazine ring has yielded compounds with varying potencies. Studies have indicated that the presence of six-membered nitrogen-containing heterocycles like morpholine, piperidine (B6355638), and piperazine (B1678402) on the triazine moiety is often beneficial for antitumor activity. mdpi.com Specifically, compounds with piperidine and benzylamine (B48309) moieties on the triazine core have demonstrated potent anti-proliferative activity. nih.gov

Furthermore, the electronic properties of the substituents play a critical role. The introduction of an arylurea group has been shown to significantly improve anticancer potency. rsc.org In some series, halogenated structures, particularly those with a chlorine atom, have exhibited increased anticancer activity. tandfonline.com For antimicrobial applications, electron-withdrawing groups at the 6-position can enhance activity, potentially by increasing membrane permeability.

The following table summarizes key research findings on the structure-activity relationships of various triazine derivatives, illustrating how specific structural features correlate with biological outcomes.

Triazine Derivative Class Substituent/Modulation Observed Biological Activity Key Finding
Anticancer Agents Piperidine and benzylamine moieties nih.govnih.govAnti-proliferative against cancer cell linesThese moieties are favorable for potent activity.
Halogenated structures (e.g., chlorine) tandfonline.comIncreased anticancer activityHalogenation can enhance the compound's efficacy.
3,4,5-trimethoxyphenyl group at C6 researchgate.netImproved activity and selectivityThis specific substitution pattern is highly beneficial.
Arylurea group rsc.orgSignificant improvement in anticancer potencyThe arylurea moiety is a key contributor to activity.
Antimicrobial Agents Electron-withdrawing groups at C6 Enhanced antimicrobial activityIncreases membrane permeability of target pathogens.
Kinase Inhibitors Morpholine and aniline (B41778) rings nih.govIncreased potency in EGFR inhibitionThese rings contribute to ligand potency.

Ligand-Target Interactions: Molecular Docking and Binding Site Analysis for Triazine-based Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into the binding mode and affinity. jocpr.comacs.org For triazine-based compounds, docking studies have been instrumental in elucidating their interactions with various biological targets, such as protein kinases, estrogen receptors, and enzymes like P. falciparum methyl transferase (PfPMT). nih.govtandfonline.comnih.gov

These studies reveal that the triazine scaffold and its substituents form specific interactions within the binding pocket of the target protein. Common interactions include:

Hydrogen Bonding: The nitrogen atoms within the triazine ring and the amino groups often act as hydrogen bond acceptors and donors, forming crucial connections with amino acid residues in the active site.

Hydrophobic Interactions: Aryl groups and other nonpolar substituents on the triazine ring can engage in hydrophobic interactions with corresponding pockets in the target protein, contributing to binding stability. researchgate.net

π-π Stacking: Aromatic rings on the substituents can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

For example, in the case of kinase inhibition, docking studies have shown that triazine derivatives can fit into the ATP-binding site, with different substituents interacting with specific sub-pockets. tandfonline.commdpi.com The analysis of these ligand-target interactions is fundamental for the rational design of more potent and selective inhibitors. By understanding the key residues and forces involved in binding, medicinal chemists can modify the ligand structure to optimize these interactions.

The table below presents findings from molecular docking studies on various triazine-based compounds, highlighting their protein targets and the nature of the observed interactions.

Triazine Derivative Protein Target Key Interacting Amino Acid Residues Types of Interactions Observed
Thieno[2,3-d] tandfonline.comjocpr.comnih.govtriazines researchgate.netEpidermal Growth Factor Receptor (EGFR)LEU 694, PRO 770, CYS 773, MET 769Hydrogen bonding, hydrophobic interactions
Triazine Analogues jocpr.comp38 Mitogen-Activated Protein Kinase (p38 MAP kinase)Not specifiedFavorable free energy of binding, indicating stable interaction within the binding cavity
1,3,5-Triazine (B166579) Schiff Base Derivatives nih.govEstrogen Receptor (ER)Not specifiedThe methoxy (B1213986) group occupies a hydrophobic sub-pocket
Triazine-based Antimalarials nih.govP. falciparum Methyl Transferase (PfPMT)Not specifiedMolecular dynamics simulations revealed the inhibition mechanism

Pharmacophore Modeling and Lead Compound Optimization Based on the Triazine Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for a ligand to be recognized by a specific biological target. youtube.com Pharmacophore modeling is a powerful tool in drug discovery used to identify these essential features from a set of active compounds, even in the absence of a known receptor structure. researchgate.net These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific three-dimensional geometry. youtube.com

For triazine-based compounds, pharmacophore models can be generated based on a series of active derivatives. These models serve as a template for designing new molecules with potentially higher activity. For instance, a pharmacophore model for EGFR inhibitors based on a thieno[2,3-d] tandfonline.comjocpr.comnih.govtriazine scaffold identified key features that are crucial for binding to the EGFR active site. researchgate.netnih.gov

Once a lead compound is identified, the next step is lead optimization, a process of refining the molecule's structure to improve its pharmacodynamic and pharmacokinetic properties. researchgate.netpreprints.org This involves making systematic modifications to the lead structure based on SAR data and pharmacophore models. The goal is to enhance potency, selectivity, and metabolic stability while minimizing toxicity. preprints.org

The lead optimization process for triazine derivatives might involve:

Scaffold Hopping: Replacing the triazine core with other heterocyclic systems to explore new chemical space while retaining the key pharmacophoric features.

Substituent Modification: Altering the size, shape, and electronic properties of the substituents at the 2, 4, and 6 positions to improve binding affinity and selectivity.

Fine-tuning Physicochemical Properties: Adjusting properties like solubility and lipophilicity to improve drug-like characteristics.

The iterative cycle of design, synthesis, and testing, guided by pharmacophore models and SAR, is a cornerstone of modern drug discovery and is actively applied to the development of novel triazine-based therapeutic agents. youtube.com

Below is a table representing a hypothetical pharmacophore model for a class of triazine-based kinase inhibitors.

Pharmacophore Feature Description Potential Corresponding Structural Element on Triazine Derivative
Hydrogen Bond Acceptor (HBA) A feature that can accept a hydrogen bond from the target protein.Nitrogen atoms in the triazine ring; oxygen or nitrogen atoms in substituents.
Hydrogen Bond Donor (HBD) A feature that can donate a hydrogen bond to the target protein.Amino groups (-NH2) or hydroxyl groups (-OH) on substituents.
Hydrophobic (HYD) A nonpolar region that interacts with hydrophobic pockets in the target.Alkyl chains (e.g., methyl group), aryl rings.
Aromatic Ring (AR) A planar, cyclic, conjugated system that can engage in π-π stacking.Phenyl or other aromatic rings attached to the triazine core.

Cutting Edge Applications in Chemical Biology and Medicinal Chemistry

Antimicrobial and Antiviral Efficacy of Triazine Compounds

The 1,3,5-triazine (B166579) scaffold is a component of compounds exhibiting a wide range of biological activities, including antimicrobial and antiviral efficacy. nih.govnih.gov The growing problem of antimicrobial resistance necessitates the development of novel therapeutic agents, and triazine derivatives represent a promising class of molecules in this field. nih.gov

Antimicrobial Activity: Triazine core molecules have been reported to display significant potency against both bacteria and fungi, addressing the need for new treatments for opportunistic microbial infections. nih.gov Hybrid molecules, such as those combining a 1,3,5-triazine core with other biologically active moieties, have been developed to target a spectrum of microbes. nih.govulster.ac.uk

Antiviral Activity: Triazine derivatives have shown notable antiviral properties. A study on novel triazine sulfonamides revealed that one representative compound demonstrated potent antiviral activity against SARS-CoV-2, with an IC₅₀ of 2.378 µM, which was more potent than the reference drug remdesivir (B604916) (IC₅₀ = 10.11 µM). nih.gov Other research has focused on triazine analogues of cidofovir, which have shown strong activity against a broad spectrum of DNA viruses, including adenoviruses, poxviruses, and herpesviruses. nih.gov

Modulators of Central Nervous System (CNS) Receptors

N²,6-substituted 1,3,5-triazine-2,4-diamines have been identified as effective modulators of various CNS-relevant receptors, highlighting their potential in treating neurological and psychiatric disorders. nih.gov

Histamine (B1213489) H₄ Receptors: The histamine H₄ receptor is involved in inflammatory processes and immune responses, and its modulation is a target for various conditions. Triazine-2,4-diamines have been investigated as ligands for this receptor. nih.gov

Serotonin 5-HT₆ Receptors: The 5-HT₆ receptor is a promising therapeutic target for cognitive disorders like Alzheimer's disease. nih.govpatsnap.com 1,3,5-Triazine derivatives have been designed as potent and selective 5-HT₆R ligands. For example, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine was identified as a potent ligand with a Kᵢ value of 13 nM. nih.gov

Adenosine (B11128) A₂ₐ Receptors: Antagonism of the adenosine A₂ₐ receptor is a potential non-dopaminergic therapy for Parkinson's disease. nih.gov Potent and selective 1,2,4-triazine (B1199460) derivatives have been identified as A₂ₐ receptor antagonists using structure-based drug design. nih.govacs.orgnih.gov X-ray crystallography has shown these molecules binding deep within the orthosteric binding site of the receptor. acs.org

α7 Nicotinic Acetylcholine Receptors (nAChRs): Enhancing the function of α7 nAChRs can alleviate cognitive deficits, making it a target for schizophrenia and Alzheimer's disease. nih.govacs.org Triazine derivatives have been developed as both inhibitors and positive allosteric modulators (PAMs) of α7 nAChRs. nih.govresearchgate.netnih.gov One study reported a representative compound (10e) that functions as a type I PAM, enhancing the α7 current by approximately 38-fold in the presence of an agonist. nih.govacs.org Other studies have shown that different triazine derivatives can act as noncompetitive inhibitors of α7 nAChR currents. researchgate.netnih.govscispace.com

Modulation of CNS Receptors by Triazine Derivatives

This table details the interactions of various triazine derivatives with key receptors in the Central Nervous System.

Triazine Derivative TypeTarget ReceptorEffectKey FindingsReference
4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amineSerotonin 5-HT₆AntagonistPotent and selective ligand with a Kᵢ of 13 nM. nih.gov
1,2,4-Triazine derivatives (e.g., compound 4k)Adenosine A₂ₐAntagonistIdentified as potent and orally efficacious antagonists with potential for treating Parkinson's disease. nih.govacs.orgnih.govbohrium.com
N-(4-(trifluoromethoxy)phenyl)-1,3,5-triazin-2-amine derivatives (e.g., 10e)α7 Nicotinic AcetylcholinePositive Allosteric Modulator (PAM)Enhances α7 current ~38-fold with an EC₅₀ of 3.0 μM; shows potential for treating schizophrenia. nih.govacs.org
2,4,6-trisubstituted-1,3,5-triazinesα7 Nicotinic AcetylcholineInhibitorActs as a concentration-dependent, reversible, and noncompetitive inhibitor. researchgate.netnih.govscispace.com
N²,6-substituted 1,3,5-triazine-2,4-diaminesHistamine H₄LigandIdentified as a scaffold suitable for constructing ligands for this receptor. nih.gov

Role as Biochemical Probes for Studying Cellular Pathways

While direct, extensive research on N,N,6-trimethyl-1,3,5-triazine-2,4-diamine as a biochemical probe is limited, its identity as a known impurity of the antidiabetic drug Imeglimin provides a significant context for its potential biological relevance. The study of drug impurities is crucial in medicinal chemistry to understand the full pharmacological profile of a therapeutic agent, including potential off-target effects or contributions to the primary mechanism of action.

Imeglimin, the parent compound, is recognized for its unique mechanism of action that targets mitochondrial bioenergetics. It has been shown to modulate cellular energy metabolism, which is a cornerstone of research in metabolic diseases like type 2 diabetes. The therapeutic effects of Imeglimin are linked to its ability to influence mitochondrial function, including the inhibition of complex I and restoration of complex III activity in the electron transport chain. This activity leads to reduced oxidative stress and improved insulin (B600854) sensitivity and secretion.

Given that this compound shares the same core triazine scaffold as Imeglimin, it is plausible that it could interact with similar cellular targets. However, dedicated studies to characterize its specific effects on cellular pathways are not widely documented. The potential for this compound to serve as a biochemical probe would lie in its ability to be modified with reporter tags (e.g., fluorescent or biotin (B1667282) labels) to visualize and study the localization and dynamics of its interactions within cells. Such studies could provide valuable insights into the structure-activity relationships of this class of compounds and help in the design of more potent and selective modulators of mitochondrial function.

The table below summarizes the key characteristics of this compound.

PropertyValue
IUPAC Name N2,N2,6-trimethyl-1,3,5-triazine-2,4-diamine
CAS Number 21320-31-0
Molecular Formula C6H11N5
Molecular Weight 153.19 g/mol
Known Association Impurity of Imeglimin

Advanced Materials Science and Polymer Applications of Triazine Systems

Integration of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine and Analogs into Covalent Organic Frameworks (COFs) and Polymers

The development of porous organic materials, particularly covalent organic frameworks (COFs), has opened new avenues for creating highly ordered, functional materials. The incorporation of triazine units into these frameworks is of particular interest due to the resulting high nitrogen content, which enhances chemical stability and provides active sites for various applications. acs.org

While direct studies on the integration of this compound into COFs are limited, research on analogous structures provides a strong indication of its potential. For instance, novel two-dimensional olefin-linked COFs have been successfully prepared through the Knoevenagel condensation of 2,4,6-trimethyl-1,3,5-triazine (B3029894) with tritopic triazine-cored aldehydes. nih.gov This suggests that the reactive sites on this compound could similarly be utilized to form robust, crystalline polymeric layers. The presence of amino and N,N-dimethylamino groups on the triazine ring could offer additional functionalities, influencing the framework's porosity, surface properties, and potential for post-synthetic modification.

The synthesis of polymers from triazine derivatives is well-established. For example, hyper-crosslinked porous polymers have been synthesized by crosslinking 2,4-diamino-6-phenyl-1,3,5-triazine with bifunctional linkers, resulting in materials with remarkable adsorption capabilities. nih.gov This highlights the potential of diamino triazine derivatives like this compound to act as monomers in the creation of functional polymers. The resulting nitrogen-rich polymers are noted for their thermal stability and can serve as precursors for nitrogen-doped carbon materials. mdpi.com

Table 1: Properties of Representative Triazine-Based Covalent Organic Frameworks

COF NameMonomersSurface Area (m²/g)Pore Size (nm)Application Highlight
TTO-COF Triazine and keto functionalized monomersNot specifiedNot specifiedPhotocatalytic degradation of dyes researchgate.net
TRIPTA 1,3,5-tris(4-aminophenyl)triazine and 2,4,6-triformylphloroglucinolNot specifiedNot specifiedPhotoredox catalysis nih.gov
TPOP-1 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris(oxy)tribenzaldehyde and pyrroleHighMicroporous to MesoporousCO₂ storage and catalysis support scilit.com
TPI-1 2,4,6-tris(4-aminophenyl)-1,3,5-triazine and dianhydride8090.4 - 3CO₂ capture acs.org

This table presents data for various triazine-based COFs to illustrate the typical properties and applications of this class of materials, as direct data for COFs from this compound is not available.

Optoelectronic Materials Derived from Triazine Scaffolds

The electron-deficient triazine core is a key component in the design of donor-acceptor (D-A) type molecules, which are fundamental to many optoelectronic devices. researchgate.net The ability to attach electron-donating groups to the triazine ring allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for charge transport and light emission properties. mdpi.com

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, triazine derivatives are extensively used as electron-transporting materials or as hosts for phosphorescent emitters. rsc.org The triazine unit's electron-withdrawing nature facilitates efficient electron injection and transport. researchgate.net Star-shaped triazine derivatives have been explored as emissive layers, demonstrating the versatility of this scaffold. researchgate.net

While specific research on this compound for OLEDs is not prominent, its structural components—the electron-accepting triazine core and electron-donating amino groups—are characteristic of materials used in OLEDs. The N,N-dimethylamino group, in particular, is a known strong electron donor. This D-A structure within a single molecule suggests potential for intramolecular charge transfer, a property often exploited in emissive materials. Studies on other donor-substituted 1,3,5-triazines have shown their suitability as host materials for blue phosphorescent OLEDs. researchgate.net

Organic Photovoltaics (OPVs)

In organic photovoltaics, triazine-based materials have been investigated as both electron donors and acceptors. mdpi.com Their high electron affinity and thermal stability make them suitable for these applications. mdpi.com The star-shaped molecular configuration, often adopted by triazine derivatives, can lead to broad and isotropic absorption, which is beneficial for light harvesting in solar cells. nih.govmdpi.com

A novel porphyrin triad (B1167595) linked by a central s-triazine unit has been used as an electron donor in bulk heterojunction solar cells, achieving a power conversion efficiency of up to 3.93%. acs.org This demonstrates the effectiveness of the triazine core in constructing efficient photovoltaic materials. Although direct application of this compound in OPVs has not been reported, its inherent donor-acceptor characteristics make it a candidate for further investigation in this area. The combination of the electron-rich amino groups with the electron-deficient triazine ring could facilitate the charge separation process essential for photovoltaic action.

Table 2: Optoelectronic Properties of Selected Triazine-Based Materials

Material TypeTriazine DerivativeRole in DeviceKey Performance Metric
OLED Host Bipolar host with triazine moietyHost for blue phosphorescent emitterMax. external quantum efficiency: 7.0% researchgate.net
OLED Host n-type host with triazine and nitrile groupsn-type host for blue TADF emitterMax. external quantum efficiency: 15.6% researchgate.net
OPV Donor Triazine-bridged porphyrin triadElectron DonorPower Conversion Efficiency: 3.93% acs.org
DSSCs Triazine-based dyesSensitizerPower Conversion Efficiency: up to 4.29% mdpi.com

This table provides representative data for various triazine-based materials in optoelectronic applications to illustrate the potential of this class of compounds.

Catalytic Applications of Triazine-based Polymeric Materials

The high nitrogen content and porous nature of triazine-based polymers and COFs make them excellent candidates for catalytic applications. The nitrogen atoms can act as basic sites or metal-coordination sites, facilitating a variety of chemical transformations. nih.govmdpi.com

Photoredox Catalysis

Triazine-based COFs have emerged as a significant class of metal-free heterogeneous photocatalysts. bohrium.com Their ability to absorb visible light, coupled with efficient charge separation and transport within the ordered framework, enables various photoredox reactions. researchgate.net For example, a triazine-functionalized COF has been used for the E-Z isomerization of olefins under visible light. bohrium.com

A triazine-based porous COF named TRIPTA has demonstrated the ability to facilitate both single electron transfer (SET) pathways for reductive debromination reactions and the generation of reactive oxygen species (ROS) for photo-oxidation reactions. nih.gov This dual functionality highlights the versatility of these materials in photoredox catalysis. The incorporation of this compound into such frameworks could provide a high density of catalytically active nitrogen sites, potentially enhancing photocatalytic efficiency.

Organocatalysis

Nitrogen-rich porous organic polymers are effective organocatalysts for various reactions, such as CO₂ fixation. researchgate.netnih.gov The basicity of the nitrogen sites on the polymer surface is often responsible for the catalytic activity. researchgate.net Triazine-based porous organic polymers (T-POPs) prepared from melamine (B1676169) and various aldehydes have shown excellent catalytic activity in Henry reactions after modification with copper(II). mdpi.com

A nitrogen-rich covalent organic polymer has been reported to act as a metal-free catalyst for tandem alcohol oxidation-Knoevenagel condensation. acs.org The cooperative role of different functional sites within the polymer is crucial for this one-pot reaction. acs.org The amino and N,N-dimethylamino groups of this compound could provide the necessary basic sites for organocatalytic transformations if integrated into a stable polymeric framework.

Table 3: Catalytic Performance of Representative Triazine-Based Materials

CatalystReactionKey Result
T-POP1/T-POP2 modified with Cu(II) Henry ReactionExcellent conversions (97%) and selectivities (99.9%) mdpi.com
Nitrogen-rich Covalent Organic Polymer Tandem alcohol oxidation-Knoevenagel condensation100% yield for p-nitrobenzyl alcohol conversion acs.org
TRIPTA (COF) Photocatalytic self-coupling of benzylaminesHigh conversion rates, pore-size selectivity nih.gov
Triazine-Porphyrin COF Benzylamine (B48309) couplingExcellent catalytic effects on benzylamine derivatives acs.org

This table showcases the catalytic activity of various triazine-based materials, indicating the potential for polymers derived from this compound.

Development of Novel Nanomaterials and Composites Utilizing Triazine Structures

The inherent properties of the triazine ring, including its planarity, nitrogen content, and potential for functionalization, have made it a valuable building block in the development of advanced nanomaterials and composites. Researchers have leveraged these characteristics to create materials with tailored properties for a wide range of applications.

A significant area of research involves the use of triazine derivatives in the synthesis of various nanomaterials. For instance, melamine, a well-known triazine, serves as a versatile reagent in the creation of inorganic nanomaterials. A microwave-assisted hydrothermal hydrolysis of melamine has been proposed as a novel technique for synthesizing nanocrystalline oxides and oxohydroxides, such as CeO₂, ZnO, and Eu₂(OH)₅NO₃·xH₂O. researchgate.net This method allows for the tuning of particle size and morphology by varying the temperature and melamine concentration. researchgate.net Furthermore, melamine has been a key component in the development of adsorbents for environmental remediation. Melamine-based functionalized graphene oxide and zirconium phosphate (B84403) have been synthesized for the effective removal of heavy metal ions like mercury and lead from water. rsc.org

Covalent Triazine Frameworks (CTFs) represent another important class of triazine-based nanomaterials. These are porous organic polymers that can be designed as 2D nanosheets with high chemical stability and a large surface area. bohrium.com The properties of CTFs, such as crystallinity and porosity, can be controlled by the synthesis conditions. bohrium.com For example, a CTF synthesized from 2,4,6-tris-(4-aminophenyl)-1,3,5-triazine and terephthalaldehyde (B141574) exhibited a high specific surface area of 2938 m²/g. mdpi.com These materials have shown potential in various applications, including gas separation and as electrodes in energy storage devices. bohrium.com

Triazine-based composites have also been engineered for specific functionalities. For example, covalent triazine-based frameworks have been integrated with carbon-based materials to create advanced cathodes for lithium-ion batteries. nih.gov A composite of a CTF with reduced graphene oxide (rGO) demonstrated a high specific surface area and delivered a significant capacity and stability as a battery cathode. nih.gov In the realm of biomedical engineering, soft hydroxyapatite (B223615) composites based on triazine-trione systems are being explored as potential materials for bone fracture fixation due to their biocompatibility and tunable mechanical properties. acs.org

The modification of existing nanomaterials with triazine derivatives has also been a fruitful area of research. For instance, cellulose (B213188) nanocrystals (CNCs) have been modified with a hydrophobic triazine derivative to enhance their thermal stability and reduce their hydrophilicity. ncsu.edu This modification significantly increased the initial thermal decomposition temperature of the CNCs. ncsu.edu

Below is a table summarizing some of the research findings on triazine-based nanomaterials and composites:

Triazine-Based Material Application Key Research Finding Reference
MelamineSynthesis of inorganic nanomaterialsEnables tuning of particle size and morphology of nanocrystalline oxides. researchgate.net
Melamine-functionalized graphene oxideHeavy metal removalEfficiently removes mercury and lead ions from water. rsc.org
Covalent Triazine Frameworks (CTFs)Porous materialsCan be synthesized as 2D nanosheets with high specific surface area (e.g., 2938 m²/g). bohrium.commdpi.com
CTF-reduced graphene oxide compositeLithium-ion battery cathodeDelivers a large capacity of 235 mAh/g and excellent stability. nih.gov
Triazine-trione/hydroxyapatite compositeBiomedical engineeringOffers potential as a soft and biocompatible material for bone repair. acs.org
Triazine-modified cellulose nanocrystalsNanocompositesIncreases the thermal decomposition temperature of CNCs by 150 °C. ncsu.edu

Application as Crosslinking Agents in Polymer Chemistry

Triazine derivatives have found significant application as crosslinking agents in polymer chemistry, enhancing the mechanical, thermal, and chemical properties of various polymer systems. The ability of triazine compounds to form stable, crosslinked networks is crucial in the formulation of high-performance materials.

Triazine-trione compounds have been identified as effective crosslinking agents for melt-processable and radiation-crosslinkable polymer compositions. iaea.org These compounds are particularly useful for high-temperature stable polymers like fluorocarbon polymers, which are processed at temperatures of 200°C or higher. iaea.org The use of these triazine-based crosslinkers leads to improvements in processability and crosslink density. iaea.org

In the realm of coatings, triisocyanato triazines and their carbamoyl (B1232498) derivatives have been developed as self-curing materials and as crosslinkers for polymers containing active hydrogen groups, such as hydroxylated polymers. google.com These systems provide environmentally resistant coatings. google.com For instance, melamine triisocyanate is a highly effective crosslinker that produces urethane (B1682113) and urea (B33335) cross-linked thermosetting systems for applications in coatings, reactive injection moldings (RIMs), and adhesives. google.com

Melamine-formaldehyde resins are a classic example of the use of triazines as crosslinking agents. Melamine, with its three amino groups, acts as a precursor to these widely used commercial resins. wikipedia.org However, the crosslinking density of these resins can be modified by incorporating guanamines, which are triazine derivatives where one amino group is replaced by an organic group. wikipedia.org For example, benzoguanamine (B160333) is used to produce benzoguanamine-formaldehyde resins, which typically have a lower crosslink density than melamine-formaldehyde resins, resulting in improved film flexibility and toughness. atamanchemicals.com Acetoguanamine, a related compound, is used in the manufacturing of melamine resins but, unlike melamine, it is not a crosslinker itself. wikipedia.org

Recent research has also focused on the development of novel triazine-based crosslinked polymers. For instance, a new type of charring agent, a triazine-based crosslinked polymer, was synthesized from the reaction of trisglycidylisocyanurate and melamine. researchgate.net This polymer exhibited good thermal stability and water resistance and was used to create an intumescent flame retardant for polypropylene. researchgate.net

Photoreactive s-triazines have also been investigated as crosslinking agents for UV-crosslinkable acrylic pressure-sensitive adhesives (PSAs). researchgate.net The addition of a bis(trichloromethyl)-substituted-1,3,5-triazine to a photoinitiating system has been shown to increase the efficiency of polymerization under visible light. researchgate.net

The following table details some of the triazine derivatives used as crosslinking agents and their applications:

Triazine Crosslinking Agent Polymer System Application/Benefit Reference
Triazine-trione compoundsFluorocarbon polymersHigh-temperature stability, improved crosslink density. iaea.org
Triisocyanato triazinesHydroxylated polymersEnvironmentally resistant coatings. google.com
MelamineFormaldehyde resinsPrecursor to widely used commercial resins. wikipedia.org
BenzoguanamineFormaldehyde resinsModifies crosslink density for improved flexibility. atamanchemicals.com
Trisglycidylisocyanurate/melamine polymerPolypropyleneIntumescent flame retardant. researchgate.net
Photoreactive s-triazinesAcrylic pressure-sensitive adhesivesUV-crosslinking agents. researchgate.net

Environmental Impact and Green Chemical Perspectives

Mechanistic Studies of Environmental Degradation Pathways of Triazine Derivatives

While specific mechanistic studies on the environmental degradation of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine are not extensively documented in publicly available literature, the degradation pathways of structurally similar s-triazine compounds, particularly herbicides like atrazine, have been widely investigated. These studies provide a strong basis for inferring the likely environmental fate of this compound. The degradation of triazine derivatives in the environment is a complex process involving both biotic and abiotic pathways, including microbial biodegradation, hydrolysis, and photolysis. nih.govspringerprofessional.deresearchgate.net

Biotic Degradation:

Microbial degradation is a primary mechanism for the breakdown of s-triazine herbicides in soil and aquatic environments. nih.govspringerprofessional.deresearchgate.net Numerous bacterial strains have been identified that can utilize s-triazines as a source of nitrogen and sometimes carbon. nih.govd-nb.infouni-konstanz.de The biodegradation of s-triazines typically proceeds through a series of enzymatic reactions.

A common initial step is the hydrolytic dechlorination (for chloro-s-triazines like atrazine) or deamination/dealkylation for amino-substituted triazines. nih.govnih.gov For this compound, which possesses amino and methylamino groups, microbial enzymes would likely catalyze the sequential removal of the methyl groups from the N,N-dimethylamino substituent and the amino group.

This is followed by the hydrolysis of the amino groups, catalyzed by enzymes belonging to the amidohydrolase superfamily. nih.govnih.gov These enzymatic processes typically lead to the formation of cyanuric acid as a key intermediate. nih.govuni-konstanz.denih.gov Cyanuric acid is then further mineralized by a series of hydrolytic enzymes (e.g., AtzD, AtzE, and AtzF) into ammonia (B1221849) and carbon dioxide, completing the biodegradation pathway. nih.govnih.gov

The rate and extent of biodegradation are influenced by various environmental factors:

Soil and Water Properties: pH, organic matter content, and clay content can significantly affect the bioavailability and degradation rates of triazines. springerprofessional.deresearchgate.netnih.gov

Microbial Community: The presence of specific microbial consortia with the necessary degradative genes is crucial for efficient mineralization. springerprofessional.deresearchgate.net

Nutrient Availability: The availability of other nitrogen sources can influence the rate at which microorganisms degrade triazines for their nitrogen content. kent.ac.uk

Abiotic Degradation:

Abiotic processes, including hydrolysis and photolysis, also contribute to the transformation of triazine compounds in the environment, although their significance can vary depending on the specific compound and environmental conditions. springerprofessional.deresearchgate.net

Hydrolysis: The s-triazine ring can undergo hydrolysis, which is dependent on pH and temperature. researchgate.netutwente.nlacs.org For many triazine herbicides, hydrolysis is relatively slow under typical environmental pH conditions. researchgate.netepa.gov However, the presence of catalysts like dissolved organic matter (fulvic and humic acids) and clay surfaces can enhance hydrolysis rates. researchgate.netutwente.nl The hydrolysis of the s-triazine ring ultimately leads to its cleavage, producing ammonia and carbon dioxide. utwente.nl For this compound, hydrolysis could lead to the removal of its amino and methylamino substituents.

Photolysis: Photodegradation can occur when triazine molecules absorb UV radiation, particularly at wavelengths greater than 290 nm. researchgate.netcsbsju.eduresearchgate.net This process is more relevant in surface waters and on soil surfaces. researchgate.net Direct photolysis of triazines is often slow, but it can be accelerated by the presence of photosensitizers, such as nitrate (B79036), acetone, and dissolved organic matter, in a process known as indirect photolysis. researchgate.netresearchgate.net Photodegradation pathways for triazines can involve dealkylation, deamination, and hydroxylation of the substituents on the triazine ring. researchgate.netcsbsju.edu

The following table summarizes the key degradation pathways and influencing factors for triazine derivatives, which are likely applicable to this compound.

Degradation PathwayDescriptionKey IntermediatesInfluencing Factors
Microbial Biodegradation Enzymatic breakdown by microorganisms.Cyanuric acid, Ammonia, Carbon dioxideSoil/water pH, organic matter, microbial population, nutrient availability. nih.govspringerprofessional.deresearchgate.netnih.govkent.ac.uk
Hydrolysis Chemical breakdown by reaction with water.Hydroxylated derivatives, Ammonia, Carbon dioxidepH, temperature, presence of catalysts (clays, organic matter). researchgate.netutwente.nlacs.org
Photolysis Degradation by UV radiation.Dealkylated and hydroxylated derivativesWavelength and intensity of light, presence of photosensitizers. researchgate.netcsbsju.eduresearchgate.net

Sustainable Synthesis and Life Cycle Considerations in Triazine Production

In line with the principles of green chemistry, there is a growing focus on developing more sustainable methods for the synthesis of triazine compounds and on understanding their entire life cycle. mdpi.comyale.eduscispace.com

Sustainable Synthesis:

Traditional methods for synthesizing triazines can involve harsh reaction conditions and the use of hazardous materials. mdpi.com Green chemistry approaches aim to mitigate these issues by focusing on:

Alternative Solvents: Replacing conventional toxic solvents with more environmentally benign options like water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. mdpi.com

Catalysis: Utilizing catalysts to improve reaction efficiency and reduce energy consumption. yale.edumdpi.com This includes the use of solid acid catalysts and biocatalysts. mdpi.comresearchgate.net

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy input compared to conventional heating. mdpi.com

Renewable Feedstocks: Exploring the use of biomass-derived feedstocks for the synthesis of nitrogen-containing heterocycles, which aligns with the principle of using renewable resources. acs.orgacs.org

Recent research has demonstrated the successful application of these principles to the synthesis of various triazine derivatives, leading to higher yields, shorter reaction times, and reduced environmental impact. mdpi.com

Life Cycle Considerations:

A comprehensive understanding of the environmental impact of a chemical requires a life cycle assessment (LCA), which evaluates the inputs, outputs, and potential environmental impacts of a product system throughout its life cycle. sigmaaldrich.comacs.orgp6technologies.com For a compound like this compound, an LCA would consider:

Gate-to-Grave: This encompasses the environmental impacts associated with the use of the product, its degradation in the environment (as discussed in Section 8.1), and its final fate. For pesticides, this includes emissions during application and the ecotoxicological effects of the active ingredient and its degradation products. acs.orgdoi.org

The following table outlines key considerations in the sustainable production and life cycle of triazine compounds.

Life Cycle StageGreen Chemistry & Sustainability Considerations
Synthesis Use of renewable feedstocks, safer solvents, catalysts, and energy-efficient methods (e.g., microwave synthesis). mdpi.commdpi.comacs.orgacs.org
Manufacturing Minimizing waste, reducing energy consumption, and ensuring worker safety. yale.eduresearchgate.net
Application & Use Designing for high efficacy at low concentrations to reduce environmental loading.
End of Life Designing for degradation into innocuous products to prevent persistence in the environment. yale.edu

Q & A

Q. What are the established synthetic methodologies for N,N,6-trimethyl-1,3,5-triazine-2,4-diamine?

The synthesis of triazine derivatives typically involves multi-step nucleophilic substitution reactions. For example, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is reacted with amines under controlled conditions. In analogous compounds like N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, sequential substitutions at the 2, 4, and 6 positions of the triazine core are performed, with temperature and solvent polarity critical for regioselectivity . Polar aprotic solvents (e.g., DMF, acetonitrile) and inert atmospheres are often used to prevent side reactions. Purification via recrystallization or column chromatography ensures high yields (>70%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key characterization methods include:

  • NMR spectroscopy : To confirm substitution patterns and methyl group positions (e.g., δ 2.3–2.5 ppm for N-methyl protons in similar triazines) .
  • Mass spectrometry (HRMS) : For molecular ion validation and fragmentation analysis.
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, often using SHELX programs for refinement .
  • Elemental analysis : To verify purity (>95% for research-grade compounds).

Q. What are the primary research applications of this compound in drug discovery?

Triazine derivatives are explored as:

  • Antimicrobial agents : Structural analogs like 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines show IC50 values <10 µM against S. aureus via dihydrofolate reductase inhibition .
  • Anticancer agents : Substituted triazines exhibit antiproliferative activity (e.g., GI50 <5 µM in leukemia cell lines) by targeting kinases or DNA synthesis .
  • Biochemical probes : Methyl and aryl groups enhance binding specificity for enzyme active sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

SAR strategies include:

  • Substituent variation : Electron-withdrawing groups (e.g., -Cl, -CF3) at the 6-position enhance bioactivity by modulating electron density on the triazine ring .
  • 3D-QSAR modeling : CoMFA/CoMSIA analyses correlate steric/electrostatic fields with activity. For example, bulky 4-fluorophenyl groups improve antiproliferative potency by 40% in triazine derivatives .
  • Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding modes to targets like PAK4 kinases, guiding rational design .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for cancer studies) and controls .
  • High-purity synthesis : HPLC purity >98% minimizes off-target effects .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50 ranges for antimicrobial activity) to identify outliers .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • LogP calculation : Use SwissADME to estimate lipophilicity, critical for blood-brain barrier penetration .
  • Solubility prediction : Aqueous solubility (<0.1 mg/mL for many triazines) is modeled via COSMO-RS .
  • Toxicity profiling : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., methyl groups reducing metabolic stability) .

Q. How do crystallographic data resolve ambiguities in the molecular structure of triazine derivatives?

SHELXL refinement in X-ray crystallography achieves <5% R-factor values, resolving:

  • Hydrogen-bonding networks : Critical for stability in co-crystals .
  • Tautomeric forms : For example, distinguishing amine vs. imine configurations at the 2- and 4-positions .
  • Steric clashes : Methyl group orientations in This compound are validated against electron density maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.